molecular formula C17H20BrN5O B2646150 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396811-40-7

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2646150
CAS No.: 1396811-40-7
M. Wt: 390.285
InChI Key: VXZUVEJQGIEHKY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperazine intermediates. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-bromophenylpiperazine. This intermediate is then reacted with 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 4-(4-methylpiperazin-1-yl)phenylamine
  • 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Uniqueness

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c1-22-6-8-23(9-7-22)16-11-15(19-12-20-16)21-17(24)10-13-2-4-14(18)5-3-13/h2-5,11-12H,6-10H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUVEJQGIEHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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